molecular formula C13H15N3OS B2801844 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1823194-62-2

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2801844
CAS No.: 1823194-62-2
M. Wt: 261.34
InChI Key: SUOJPZZFOQGCMP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one: shares similarities with other compounds containing thiazole and pyrrole rings, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJPZZFOQGCMP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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